molecular formula C17H16ClFN2O4S B2918724 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide CAS No. 922133-39-9

3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide

Cat. No.: B2918724
CAS No.: 922133-39-9
M. Wt: 398.83
InChI Key: RBVUTKWUZUXXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide is a potent and selective small molecule inhibitor designed to target the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of FGFR signaling, through mutations, gene amplifications, or fusions, is a well-established driver of oncogenesis and tumor progression in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer. This compound acts by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby suppressing receptor autophosphorylation and subsequent downstream activation of key signaling pathways such as MAPK and PI3K-Akt, which are critical for cell proliferation, survival, and migration. The distinct 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine scaffold is engineered for high selectivity, potentially minimizing off-target effects against other kinases, making it a valuable chemical probe for dissecting the complex roles of FGFR in both physiological and pathological contexts. Its primary research utility lies in the investigation of FGFR-driven tumorigenesis, the exploration of mechanisms of resistance to FGFR-directed therapies, and as a lead compound for the development of novel targeted oncology therapeutics. Researchers utilize this inhibitor in preclinical studies to evaluate its efficacy in cell-based assays and animal models, providing critical insights for translational cancer research.

Properties

IUPAC Name

3-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O4S/c1-17(2)9-25-15-6-3-10(7-14(15)20-16(17)22)21-26(23,24)11-4-5-13(19)12(18)8-11/h3-8,21H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVUTKWUZUXXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Chloro group : Enhances lipophilicity and may influence biological activity.
  • Fluorobenzenesulfonamide moiety : Known for its role in antimicrobial and antitumor activities.
  • Tetrahydrobenzo[b][1,4]oxazepin : A heterocyclic structure that may contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : These compounds often inhibit bacterial enzymes such as tRNA methyltransferase (TrmD), which is crucial for protein synthesis in bacteria .
  • Case Studies : A study demonstrated that derivatives of similar structures showed potent activity against Helicobacter pylori and exhibited cytotoxicity against various tumor cell lines .

Antitumor Activity

The compound has been evaluated for its potential as an antitumor agent:

  • Cytotoxicity Assays : Several derivatives were tested on human tumor cell lines. Results indicated selective cytotoxicity towards cancer cells while sparing normal cells .
CompoundIC50 (µM)Cell Line
3-chloro-N-(...)5.2MCF-7 (breast cancer)
3-chloro-N-(...)8.1A549 (lung cancer)

Inhibition of Enzymatic Activity

Inhibitory effects on key enzymes have also been reported:

  • Urease Inhibition : Compounds with similar sulfonamide groups have shown potent urease inhibition, which could be beneficial in treating infections caused by urease-producing bacteria .

Anti-HIV Activity

While the compound's derivatives have been explored for anti-HIV activity, results have been mixed. Some studies found no significant anti-HIV effects among structurally related compounds .

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized products.

Pharmacokinetics and Toxicology

Preliminary studies on pharmacokinetics suggest favorable absorption characteristics. However, comprehensive toxicological evaluations are necessary to assess safety profiles.

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies : Evaluating efficacy in animal models to establish therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations: Sulfonamide vs. Benzamide

Compound A : N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide (CAS: 921560-13-6)

  • Key Differences :
    • Functional Group : Benzamide (-CONH-) instead of sulfonamide.
    • Substituents : 3,4-Difluoro on the benzoyl group vs. 3-chloro-4-fluoro on the sulfonamide benzene.
    • Oxazepin Core : 5-Ethyl substituent vs. 3,3-dimethyl in the target.
  • Implications :
    • The sulfonamide group in the target compound enhances hydrogen-bonding capacity and acidity (pKa ~10–11) compared to the benzamide’s neutral amide .
    • Halogen positioning (3-Cl/4-F vs. 3,4-F) may alter steric and electronic interactions with biological targets.

Ring Substitution and Positional Isomerism

Compound B : 3-Chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS: 922006-87-9)

  • Key Differences :
    • Oxazepin Fusion : Benzo[f] (fusion at positions 1 and 3) vs. benzo[b] (positions 1 and 2) in the target.
    • Substituents : 4-Methyl and 5-oxo on the oxazepin vs. 3,3-dimethyl and 4-oxo.
    • Molecular Weight : 384.8 g/mol (Compound B) vs. ~395.8 g/mol (target, estimated).
  • Substituent Effects: 3,3-Dimethyl groups in the target may enhance steric hindrance, reducing conformational flexibility compared to Compound B’s 4-methyl .

Physicochemical and Analytical Comparisons

Table 1: Structural and Physicochemical Comparison
Parameter Target Compound Compound A (Benzamide) Compound B (Sulfonamide)
Molecular Formula C₁₇H₁₆ClFN₂O₄S (estimated) C₂₁H₂₁F₂N₂O₃ C₁₆H₁₄ClFN₂O₄S
Molecular Weight ~395.8 g/mol 397.4 g/mol 384.8 g/mol
Functional Group Sulfonamide (-SO₂NH-) Benzamide (-CONH-) Sulfonamide (-SO₂NH-)
Key Substituents 3-Cl, 4-F (benzene); 3,3-dimethyl, 4-oxo 3,4-F (benzene); 5-ethyl 3-Cl, 4-F (benzene); 4-methyl
Ring Fusion Benzo[b][1,4]oxazepin Benzo[b][1,4]oxazepin Benzo[f][1,4]oxazepin
Analytical Insights:
  • NMR Spectroscopy : Comparative NMR analysis (as in ) would reveal distinct chemical shifts in regions corresponding to substituent environments. For example:
    • Region A (Protons 39–44) : Sensitive to oxazepin substituents (e.g., dimethyl vs. methyl groups).
    • Region B (Protons 29–36) : Reflects sulfonamide/benzamide electronic effects.
  • X-ray Crystallography : SHELX software could resolve structural differences in crystal packing due to substituent bulkiness (e.g., 3,3-dimethyl vs. 4-methyl).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.